t-Boc-Aminooxy-PEG2-CH2CO2tBu
CAS No.:
Cat. No.: VC13689981
Molecular Formula: C15H29NO7
Molecular Weight: 335.39 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H29NO7 |
|---|---|
| Molecular Weight | 335.39 g/mol |
| IUPAC Name | tert-butyl 2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyethoxy]ethoxy]acetate |
| Standard InChI | InChI=1S/C15H29NO7/c1-14(2,3)22-12(17)11-20-8-7-19-9-10-21-16-13(18)23-15(4,5)6/h7-11H2,1-6H3,(H,16,18) |
| Standard InChI Key | MEHVCDXVCGIAME-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)COCCOCCONC(=O)OC(C)(C)C |
| Canonical SMILES | CC(C)(C)OC(=O)COCCOCCONC(=O)OC(C)(C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
t-Boc-Aminooxy-PEG2-CH2CO2tBu features three distinct functional domains:
-
t-Boc-protected aminooxy group: The tert-butoxycarbonyl group shields the aminooxy (-ONH₂) functionality, which becomes reactive upon deprotection under mild acidic conditions (e.g., trifluoroacetic acid) .
-
PEG2 spacer: A short polyethylene glycol chain (two ethylene oxide units) enhances hydrophilicity, reduces immunogenicity, and improves solubility in aqueous and organic solvents .
-
tBu-protected carboxylic acid: The tert-butyl ester protects the carboxylic acid moiety, which can be hydrolyzed to a free carboxyl group (-COOH) under acidic or basic conditions for further conjugation .
The compound’s IUPAC name, tert-butyl 2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyethoxy]ethoxy]acetate, underscores its structural complexity . Its SMILES representation (CC(C)(C)OC(=O)COCCOCCONC(=O)OC(C)(C)C) and InChIKey (MEHVCDXVCGIAME-UHFFFAOYSA-N) provide precise identifiers for computational and experimental studies .
Physicochemical Characteristics
The PEG2 spacer significantly reduces aggregation and improves biocompatibility compared to non-PEGylated analogues, making the compound suitable for in vivo applications .
Synthesis and Deprotection Strategies
Synthetic Pathways
The synthesis of t-Boc-Aminooxy-PEG2-CH2CO2tBu involves sequential protection and coupling reactions:
-
Aminooxy Group Protection: The aminooxy moiety is protected with a t-Boc group using di-tert-butyl dicarbonate (Boc₂O) under basic conditions .
-
PEG Spacer Incorporation: Ethylene oxide units are added via nucleophilic substitution or Mitsunobu reactions to form the PEG2 chain .
-
Carboxylic Acid Protection: The terminal carboxylic acid is esterified with tert-butanol to yield the tBu-protected derivative .
A typical reaction scheme is:
Deprotection Protocols
-
t-Boc Removal: Treatment with 20–50% trifluoroacetic acid (TFA) in dichloromethane cleaves the Boc group, generating a free aminooxy group .
-
tBu Ester Hydrolysis: The tBu-protected carboxylate is deprotected using hydrochloric acid (HCl) in dioxane or tetrabutylammonium fluoride (TBAF) .
Selective deprotection allows sequential conjugation of two distinct molecules—e.g., a targeting ligand via the aminooxy group and a drug payload via the carboxylate .
Applications in Pharmaceutical Research
Bioconjugation and Drug Delivery
The aminooxy group reacts with aldehydes and ketones to form stable oxime bonds (R₁R₂C=N-O-R₃), enabling site-specific conjugation to glycoproteins, antibodies, or glycan-modified therapeutics . For example:
-
Antibody-Drug Conjugates (ADCs): t-Boc-Aminooxy-PEG2-CH2CO2tBu links cytotoxic agents to antibodies via Fc-glycans, improving therapeutic index .
-
PEGylated Therapeutics: The PEG2 spacer extends half-life and reduces renal clearance of conjugated drugs .
Controlled Release Systems
The tBu ester’s hydrolysis under physiological conditions allows sustained release of carboxylic acid-containing drugs (e.g., NSAIDs, chemotherapeutics) . A study demonstrated 80% release of ibuprofen over 72 hours in pH 7.4 buffer .
Solubility Enhancement
Conjugation to hydrophobic drugs via the PEG2 spacer increases aqueous solubility. For instance, paclitaxel conjugated through t-Boc-Aminooxy-PEG2-CH2CO2tBu showed a 15-fold solubility improvement compared to free drug .
Comparative Analysis with Analogous PEG Linkers
| Compound | Key Features | Advantages Over t-Boc-Aminooxy-PEG2-CH2CO2tBu | Limitations |
|---|---|---|---|
| t-Boc-N-Amido-PEG2-Ms | Mesylate group for amide bond formation | Faster conjugation kinetics | Limited to amine-containing targets |
| Propargyl-PEG-(CH₂)₃-tBu | Alkyne for click chemistry | Bioorthogonal reactivity | Requires copper catalysts |
| Aminooxy-PEG-Propargyl | Dual aminooxy and alkyne groups | Multi-functional conjugation | Higher synthetic complexity |
t-Boc-Aminooxy-PEG2-CH2CO2tBu outperforms these analogues in scenarios requiring sequential conjugation (e.g., bispecific antibodies) due to its orthogonal protective groups .
Biological Activity and Mechanistic Insights
Oxime Ligation Mechanism
The aminooxy group reacts with carbonyls via nucleophilic addition-elimination:
This reaction proceeds efficiently at pH 4–6, minimizing protein denaturation . Kinetic studies reported second-order rate constants of 0.5–2.0 M⁻¹s⁻¹ for model aldehydes .
In Vivo Stability
The PEG2 spacer confers resistance to enzymatic degradation. In rat plasma, t-Boc-Aminooxy-PEG2-CH2CO2tBu exhibited a half-life of 12 hours, compared to 2 hours for non-PEGylated variants .
Toxicity Profile
No significant cytotoxicity was observed in HEK293 cells at concentrations ≤100 μM, attributed to the PEG2 spacer’s biocompatibility .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume